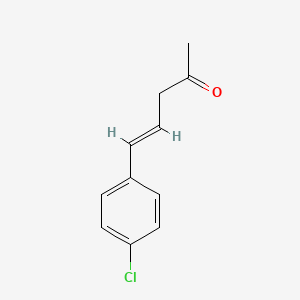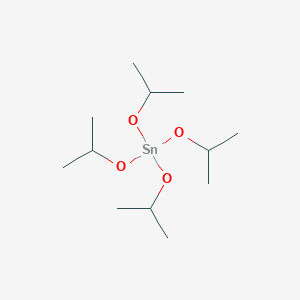
TIN (IV) ISOPROPOXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin (IV) Isopropoxide, also known as Isopropyl stannate (IV), Tetraisopropoxystannane, Tetraisopropoxytinisopropanol adduct, Tetraisopropyl stannate, Tin isopropoxide - isopropanol adduct, and Tin tetraisopropoxide . It is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, showing highly desired electrochemical and conducting properties .
Synthesis Analysis
The synthesis of Tin (IV) Isopropoxide involves the reaction of tin (IV) tetrachloride with sodium isopropoxide to produce tin (IV) tetraisopropoxide and sodium chloride . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .Molecular Structure Analysis
The molecular structure of Tin (IV) Isopropoxide is represented by the empirical formula C12H28O4Sn . The molecular weight is 355.06 .Chemical Reactions Analysis
Tin (IV) Isopropoxide is used as a precursor for the preparation of tin oxide nanoparticles, thin films, indium tin oxide (ITO) films, which shows desired electrochemical and conducting properties .Physical And Chemical Properties Analysis
Tin (IV) Isopropoxide is a colorless liquid with a density of 0.8387 g/mL at 25 °C and a boiling point of 82.7 °C . The refractive index is n20/D 1.3942 . The physicochemical properties of SnO2 obtained by different methods (sol–gel, solvothermal, and CVD synthesis) from different precursors were investigated .Scientific Research Applications
Synthesis of Tin Oxide Nanoparticles
Tin (IV) Isopropoxide is used as a precursor for the preparation of tin oxide nanoparticles . These nanoparticles have various applications in different fields such as electronics, optics, and catalysis.
Preparation of Thin Films
Tin (IV) Isopropoxide is also used in the preparation of thin films . These thin films are used in various applications such as solar cells, gas sensors, and electronic devices.
3. Production of Indium Tin Oxide (ITO) Films Indium Tin Oxide (ITO) films are widely used in touch screens, liquid crystal displays (LCDs), and solar cells due to their excellent electrical conductivity and optical transparency. Tin (IV) Isopropoxide is used as a precursor in the production of these ITO films .
Gas Sensors
Doped tin oxide nanoparticles and thin films find application as gas sensors . These sensors are used in various industries for detecting different gases.
Chemical Vapor Deposition (CVD) Method
Tin (IV) Isopropoxide is used in the Chemical Vapor Deposition (CVD) method for the synthesis of tin (IV) oxide . This method is widely used in the semiconductor industry for the deposition of thin films.
Organometallic Reagent
Tin (IV) Isopropoxide is an organometallic precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Mechanism of Action
Target of Action
Tin (IV) Isopropoxide primarily targets the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films . These materials are highly desired for their electrochemical and conducting properties .
Mode of Action
Tin (IV) Isopropoxide interacts with its targets by serving as a precursor in the synthesis process. It is used to produce tin oxide nanoparticles and thin films, which are then used in the creation of ITO films . The exact interaction mechanism can vary depending on the specific synthesis process used.
Biochemical Pathways
The primary biochemical pathway affected by Tin (IV) Isopropoxide is the synthesis of tin oxide nanoparticles and thin films . These materials are then used in the creation of ITO films, which have highly desired electrochemical and conducting properties . The exact pathways can vary depending on the specific synthesis process used.
Pharmacokinetics
The compound’s properties such as its concentration in isopropanol/toluene, refractive index, boiling point, and density can influence its bioavailability in these processes .
Result of Action
The result of Tin (IV) Isopropoxide’s action is the production of tin oxide nanoparticles and thin films, which are then used in the creation of ITO films . These materials have highly desired electrochemical and conducting properties . Doped tin oxide nanoparticles and thin films are widely studied as gas sensors .
Action Environment
The action of Tin (IV) Isopropoxide can be influenced by various environmental factors. For instance, the type of reaction medium can significantly affect the structural and adsorption characteristics of the synthesized tin oxide . Additionally, safety data suggests that Tin (IV) Isopropoxide may be toxic to aquatic organisms and may cause long-term adverse effects in the environment .
Safety and Hazards
Future Directions
Tin (IV) Isopropoxide is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, showing highly desired electrochemical and conducting properties. Doped tin oxide nanoparticles and thin films are widely studied as gas sensors . The solvothermal synthesis of SnO2 porous spheres was optimized by varying the reactants, solvents, additives, reaction temperature, and reaction time .
properties
IUPAC Name |
tetra(propan-2-yloxy)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTFOFUMSKSGRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin isopropoxide | |
Q & A
Q1: What are the primary applications of tin(IV) isopropoxide in materials science?
A1: Tin(IV) isopropoxide serves as a versatile precursor for producing tin oxide (SnO2) thin films. These films find applications in various fields, including:
- Gas Sensors: SnO2's sensitivity to different gases makes it suitable for gas sensing applications. []
- Solar Cells: SnO2 acts as a transparent conductive oxide in solar cells. [, ]
- Transparent Electrodes: The optical transparency and electrical conductivity of SnO2 make it valuable for transparent electrodes. []
- Hysteresis-Free Planar Perovskite Solar Cells: Solution-processed SnO2 exhibits potential as an electron-transporting layer in high-efficiency solar cells with reduced hysteresis. []
Q2: How does the choice of tin precursor impact the properties of solution-processed zinc-tin oxide (ZTO) films for transistors?
A2: Research indicates that tin precursors significantly influence the characteristics of ZTO films:
- Film Morphology: Tin(II) precursors tend to produce smoother ZTO films with lower root-mean-square (RMS) roughness values than tin(IV) precursors. []
- Transistor Performance: The choice of tin precursor directly affects the field-effect mobility and on/off current ratio of ZTO-based transistors. Tin(II) chloride, in particular, has shown promising results. []
Q3: What is the molecular structure of tin(IV) isopropoxide and how does it influence its reactivity?
A: Tin(IV) isopropoxide typically exists as a dimer, [Sn(μ2-OiPr)(OiPr)(O2CR)2]2, where R can be various organic groups like methyl, phenyl, etc. [] This dimeric structure features:
- Chelating Carboxylates: The presence of carboxylate ligands further modifies the reactivity and properties of the compound. []
Q4: How can tin(IV) isopropoxide be modified for specific applications?
A4: Researchers have explored various modification strategies:
- Carboxylate Modification: Reacting tin(IV) isopropoxide with carboxylic acids introduces carboxylate ligands, influencing its reactivity and enabling the synthesis of carboxylate-modified tin-oxo clusters. []
- Photoreactive Modification: Adding alkanolamines like N-phenyldiethanolamine (PhDEA) to tin(IV) isopropoxide yields solutions suitable for photopatterning tin oxide films. []
Q5: Are there any environmental concerns associated with tin(IV) isopropoxide?
A5: While the provided research does not directly address the environmental impact of tin(IV) isopropoxide, it's crucial to consider potential concerns:
- Tin Oxide Nanoparticles: The production and disposal of tin oxide nanoparticles from precursors like tin(IV) isopropoxide require careful consideration due to potential ecotoxicological effects. []
- Responsible Waste Management: Implementing proper waste management strategies is essential to minimize the environmental impact of tin(IV) isopropoxide and its byproducts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

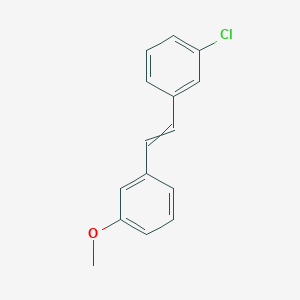

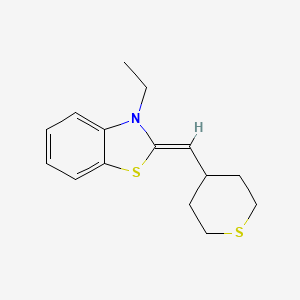

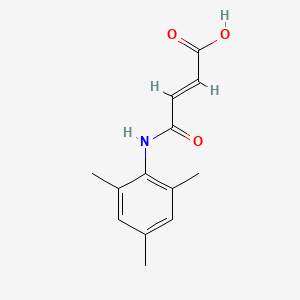
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)

